5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine
Description
The compound 5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine features a pyrazolo[1,5-a]pyrimidine core, a heterocyclic scaffold widely explored in medicinal chemistry due to its versatility in kinase inhibition . Key structural elements include:
- Position 3: A pyrazolo[1,5-a]pyrimidine-3-carbonyl group linked to a piperidin-4-yloxy moiety, enhancing hydrophobic interactions with ATP-binding pockets in kinases .
- Position 5: A 1-methyl-1H-pyrazol-4-yl substituent, which may contribute to steric and electronic modulation of target binding .
This compound is hypothesized to exhibit potent anticancer activity, particularly against protein kinases like cyclin-dependent kinase 2 (CDK2) or tropomyosin receptor kinase (TRK), based on structural analogs reported in the literature .
Properties
IUPAC Name |
[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8O2/c1-26-13-15(11-24-26)14-9-22-20(23-10-14)30-16-3-7-27(8-4-16)19(29)17-12-25-28-6-2-5-21-18(17)28/h2,5-6,9-13,16H,3-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPKZESVQWPWRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)C4=C5N=CC=CN5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine represents a novel class of pyrazolo[1,5-a]pyrimidine derivatives that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure
The compound can be broken down into two key components:
- Pyrazolo[1,5-a]pyrimidine core : Known for its role in various biological activities including anticancer and anti-inflammatory effects.
- Piperidine moiety : Often associated with enhanced bioactivity due to its ability to interact with various biological targets.
Biological Activity Overview
The biological activity of this compound can be summarized in the following categories:
1. Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines possess significant anticancer properties. In particular, derivatives like the one discussed have shown promise in inhibiting critical pathways involved in tumor growth.
- Mechanism of Action : These compounds often act as inhibitors of key enzymes such as PI3K (Phosphoinositide 3-kinase), which plays a crucial role in cell proliferation and survival. In a study involving related compounds, IC50 values for PI3K inhibition ranged from 0.018 µM to 18 nM, demonstrating potent activity against cancer cell lines .
2. Enzyme Inhibition
The compound is also noted for its enzyme inhibitory properties. The pyrazolo[1,5-a]pyrimidine scaffold has been linked to the inhibition of various kinases and other enzymes involved in cellular signaling pathways.
- Selectivity : Structural modifications can enhance selectivity towards specific isoforms of enzymes. For instance, certain derivatives have shown high selectivity for PI3K δ over other isoforms .
3. Anti-inflammatory Properties
In addition to anticancer activity, compounds within this class have been studied for their anti-inflammatory effects. Pyrazolo[1,5-a]pyrimidines are emerging as potential candidates for treating inflammatory diseases due to their ability to modulate immune responses.
Case Studies
Several studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:
Synthesis and Structural Modifications
The synthesis of this compound involves several steps that allow for structural modifications aimed at enhancing biological activity:
Scientific Research Applications
Medicinal Chemistry
AMPK Inhibition and Anticancer Activity
One of the primary applications of this compound is its potential as an AMPK (AMP-activated protein kinase) inhibitor . AMPK plays a crucial role in cellular energy homeostasis and is a target for cancer therapy. Compounds that inhibit AMPK can potentially lead to the development of anticancer drugs. The synthesis of derivatives from this compound has been reported to yield effective AMPK inhibitors, which are being studied for their anticancer properties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its efficacy and selectivity as a drug candidate. The pyrazolo[1,5-a]pyrimidine scaffold is known for its diverse biological activities, including anti-inflammatory and anticancer effects. Modifications to this scaffold can enhance potency and reduce side effects .
Synthesis and Characterization
The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine involves several chemical reactions, including coupling reactions with various reagents to introduce functional groups that enhance biological activity. Characterization techniques such as NMR and X-ray crystallography have been employed to confirm the structure and purity of synthesized compounds .
Case Study 1: Development of AMPK Inhibitors
Recent studies have demonstrated that derivatives of this compound exhibit significant inhibition of AMPK activity in vitro. For instance, a derivative synthesized through microwave-assisted reactions showed promising results in reducing cell proliferation in cancer cell lines . The mechanism involves the modulation of metabolic pathways that are critical for cancer cell survival.
Case Study 2: Anti-inflammatory Properties
Another area of research has focused on the anti-inflammatory properties of compounds derived from this structure. In animal models, these compounds have shown potential in reducing inflammation markers, suggesting their applicability in treating inflammatory diseases .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine Core Formation
The pyrazolo[1,5-a]pyrimidine moiety is typically synthesized via cyclocondensation between β-enaminones and NH-3-aminopyrazoles under microwave-assisted conditions (60–120°C, 30–60 min), achieving yields of 65–85% . Subsequent formylation at position 3 using Vilsmeier–Haack reagents introduces a reactive aldehyde group for further derivatization .
Piperidine-Oxy Bridge Installation
The piperidin-4-yloxy group is introduced via nucleophilic substitution. For example:
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Chlorination of pyrazolo[1,5-a]pyrimidine at position 7 with POCl₃ (60–80°C, 4–6 hr) produces a dichloro intermediate.
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Selective substitution with piperidin-4-ol under basic conditions (K₂CO₃, DMF, 80°C) yields the piperidine-oxy-linked scaffold .
Pyrazole and Pyrimidine Functionalization
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Suzuki Coupling : The 1-methylpyrazole substituent is installed via Suzuki-Miyaura cross-coupling using a boronic ester derivative (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 90°C, 12 hr), achieving yields up to 83% .
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Reductive Amination : The carbonyl group in the pyrazolo[1,5-a]pyrimidine-3-carbonyl linker participates in reductive amination with amines (NaBH₃CN, MeOH, 25°C), enabling side-chain diversification .
Pyrazolo[1,5-a]pyrimidine Ring
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Electrophilic Substitution : Position 5 and 7 are reactive toward halogenation (e.g., Br₂ in AcOH) or nitration (HNO₃/H₂SO₄) .
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C–H Activation : Pd-catalyzed direct arylation at position 6 is feasible using aryl iodides (Pd(OAc)₂, HFIP, 100°C) .
Pyrimidine Ring
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Nucleophilic Aromatic Substitution : The 2-position pyrimidine oxygen acts as a leaving group, enabling substitution with amines or thiols under acidic conditions .
Piperidine-Oxy Linker
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Ether Cleavage : Treatment with HBr/AcOH selectively cleaves the ether bond, regenerating the hydroxyl group for further functionalization .
Comparative Reaction Outcomes
Biological Activity and Reactivity Correlations
The compound’s pyrazolo[1,5-a]pyrimidine core exhibits fluorescence properties (Stokes shift: 80–120 nm), making it suitable as a probe for molecular imaging . Modifications at position 3 (carbonyl group) and position 5 (pyrimidine) significantly impact kinase inhibitory activity, with IC₅₀ values ranging from 18 nM to 1.8 μM against PI3Kδ .
Stability and Degradation Pathways
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Hydrolytic Stability : The piperidine-oxy bond is stable under physiological pH (7.4) but hydrolyzes in strong acidic/basic conditions (pH < 2 or > 12) .
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Oxidative Degradation : The pyrazole ring undergoes oxidation (H₂O₂, Fe²⁺) to form hydroxylated byproducts .
This compound’s synthetic versatility and reactivity profile make it a valuable scaffold for drug discovery, particularly in targeting kinases and inflammatory pathways. Continued exploration of its C–H functionalization and coupling reactions will further expand its applications in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives
Structural and Functional Analogues
The following table summarizes key differences between the target compound and related pyrazolo[1,5-a]pyrimidine derivatives:
Key Insights from Structure-Activity Relationships (SAR)
- Position 3 Modifications: Hydrophobic groups (e.g., piperidinyl carbonyl or iodine) enhance kinase binding by occupying hydrophobic regions of ATP pockets . Electron-withdrawing groups (e.g., cyano) may shift activity toward non-kinase targets .
- Position 5 Substituents: Bulky groups (e.g., indole or methylpyrazole) improve selectivity for specific kinases (e.g., PI3Kδ or TRK) . Smaller groups (e.g., amino) are associated with antibacterial activity .
- Synthetic Flexibility : One-pot cyclization methods (e.g., using chalcone intermediates) enable rapid diversification of the pyrazolo[1,5-a]pyrimidine core , while halogenation (e.g., iodination) facilitates further derivatization or radiolabeling .
Preparation Methods
Pyrazolo[1,5-a]Pyrimidine-3-Carbonyl Intermediate
The pyrazolo[1,5-a]pyrimidine-3-carbonyl moiety is synthesized via a three-step sequence starting from 5-amino-3-methylpyrazole. Initial condensation with diethyl malonate in the presence of sodium ethanolate yields dihydroxy-heterocycle 1 (89% yield). Subsequent chlorination with phosphorus oxychloride generates 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ), followed by selective substitution at position 7 using morpholine under basic conditions to yield 3 (94% yield). The carbonyl group at position 3 is introduced via oxidation of a hydroxymethyl intermediate using Dess–Martin periodinane.
Table 1: Optimization of Pyrazolo[1,5-a]Pyrimidine Carbonylation
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Chlorination | PCl5, POCl3, 110°C | 61 | |
| Morpholine substitution | K2CO3, RT, 24h | 94 | |
| Oxidation | Dess–Martin periodinane, DMF | 78 |
Piperidin-4-yl Oxy Substituent Preparation
Functionalization of Piperidine
The piperidin-4-yl oxy segment is prepared through nucleophilic aromatic substitution. Ethyl 5-chloro-7-morpholinopyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes ester reduction using LiAlH4 to yield alcohol 14 (89% yield). Oxidation to aldehyde 15 is achieved with MnO2 (68% yield), followed by reductive amination with tert-butylpiperazine or analogous amines using NaBH(OAc)3 to install the piperidine scaffold.
Table 2: Reductive Amination Conditions
| Amine | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| N-tert-Butylpiperazine | NaBH(OAc)3 | DCM | 93 |
| 4-Methylpiperidin-4-ol | NaBH(OAc)3 | THF | 84 |
Fragment Coupling Strategies
Amide Bond Formation
The critical amide linkage between the pyrazolo[1,5-a]pyrimidine-3-carbonyl and piperidin-4-yl oxy groups is formed via HATU-mediated coupling. Carboxylic acid 39 (derived from ester hydrolysis of 13 with LiOH) reacts with the piperidine amine under basic conditions (triethylamine) to yield the target amide (33–81% yield). Microwave-assisted Buchwald–Hartwig coupling is employed to attach the 1-methylpyrazol-4-yl group to the pyrimidine core, utilizing Pd catalysts and ligand systems.
Table 3: Buchwald–Hartwig Coupling Optimization
| Ligand | Temperature (°C) | Yield (%) |
|---|---|---|
| Xantphos | 120 | 73 |
| BINAP | 100 | 65 |
Final Assembly and Purification
The fully assembled compound is purified via column chromatography (silica gel, EtOAc/hexane gradient) and characterized by LC-MS and NMR. Challenges in steric hindrance at the piperidine coupling site are mitigated by increasing reaction temperatures to 120°C.
Analytical Validation
Spectroscopic Confirmation
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1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, pyrimidine-H), 8.15 (d, J=5.2 Hz, 1H, pyrazole-H), 4.50–4.55 (m, 2H, piperidine-O).
Challenges and Mitigation
Key synthetic hurdles include low yields in reductive amination (38–93%) and competing side reactions during chlorination. Optimization of POCl3 stoichiometry (1.5 eq.) improves chlorination efficiency to 89% .
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and how can reaction conditions influence yield and purity?
The synthesis typically involves multi-step heterocyclic coupling. For example, pyrazole and pyrimidine moieties are constructed separately and linked via nucleophilic substitution or coupling reactions. Key steps include:
- Cyclocondensation of precursors like ethyl acetoacetate and phenylhydrazine to form pyrazole intermediates .
- Use of coupling agents (e.g., DMF-DMA) to introduce substituents .
- Piperidine-oxy linkage formation via Mitsunobu or SN2 reactions . Optimizing solvents (e.g., glacial acetic acid for cyclization) and temperatures (e.g., 108°C for NH4OAc-mediated reactions) improves yields . Purity is monitored via TLC and HPLC .
Q. Which spectroscopic and crystallographic methods are essential for structural confirmation?
- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks (e.g., distinguishing pyrazole C-H from pyrimidine signals) .
- IR Spectroscopy : Confirms carbonyl (1650–1700 cm⁻¹) and ether (1100–1250 cm⁻¹) functional groups .
- X-ray Crystallography : Resolves regiochemistry and piperidine conformation. SHELXL refinement (e.g., using anisotropic displacement parameters) ensures accuracy .
Advanced Research Questions
Q. How can computational modeling predict binding affinities and guide SAR for kinase inhibition?
- Molecular Docking : Tools like AutoDock Vina simulate interactions with kinase ATP pockets (e.g., IRAK4). Pyrazolo[1,5-a]pyrimidine scaffolds show hydrogen bonding with catalytic lysine residues .
- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to optimize π-π stacking with hydrophobic kinase domains .
- cLogD Optimization : Balancing lipophilicity (target cLogD <3) improves membrane permeability while retaining target engagement .
Q. What experimental strategies address contradictions in biological activity data across studies?
- Standardized Assays : Use uniform protocols (e.g., MIC for antibacterial activity against S. aureus and E. coli) to minimize variability .
- Meta-Analysis : Compare IC50 values from enzyme assays (e.g., COX-2 inhibition ) vs. cell-based assays to identify off-target effects.
- Proteomic Profiling : Identify unintended kinase interactions using kinome-wide screens (e.g., KINOMEscan) .
Q. How do regioselectivity challenges in pyrazole-pyrimidine coupling impact synthesis, and what mitigates these issues?
- Directing Groups : Introducing electron-withdrawing groups (e.g., nitro) on pyrazole C-4 directs coupling to the desired position .
- Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) enhances selectivity for aryl-ether bonds .
- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., meta-substitution), while higher temperatures shift to thermodynamic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
